amine hydrochloride CAS No. 858796-53-9](/img/structure/B1390660.png)

[(5-Methylfuran-2-yl)methyl](propan-2-yl)amine hydrochloride

Descripción general

Descripción

“(5-Methylfuran-2-yl)methylamine hydrochloride”, also known as MFA, is a chemical compound used in scientific research for its biological and chemical properties1. It is a type of substituted furan, a ring-shaped molecule containing a variety of functional groups1.

Synthesis Analysis

The synthesis of MFA is a multi-step process that involves the reaction of substituted furans with amines, followed by purification and recrystallization1. In particular, MFA can be synthesized through the reaction of 5-methylfurfurylamine with propylamine, followed by treatment with hydrochloric acid1.

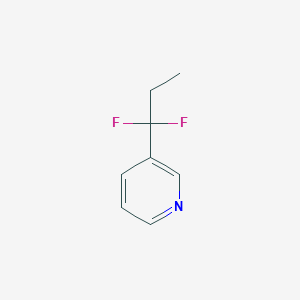

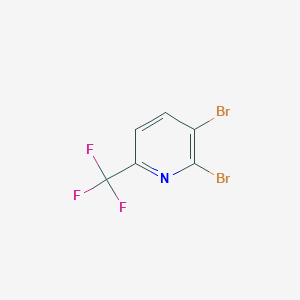

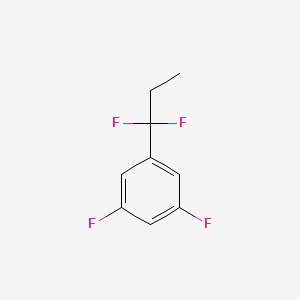

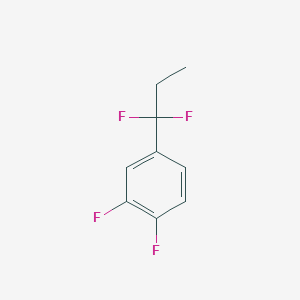

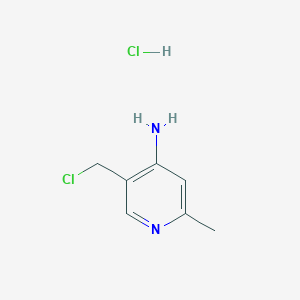

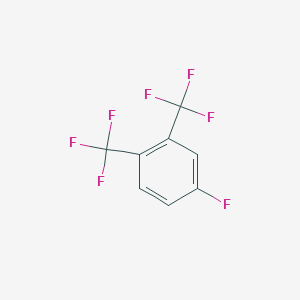

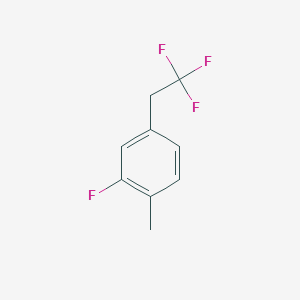

Molecular Structure Analysis

The molecular formula of MFA is C9H16ClNO1. Its molecular weight is approximately 189.68 g/mol1. The InChI code for MFA is 1S/C9H15NO.ClH/c1-7(2)10-6-9-5-4-8(3)11-9;/h4-5,10H,6H2,1-3H3;1H1.

Chemical Reactions Analysis

The chemical reactions involving MFA are not explicitly mentioned in the search results. However, given its structure, it can be inferred that it may undergo reactions typical of amines and furans.Physical And Chemical Properties Analysis

MFA exists as a white crystalline solid1. Its melting point is approximately 175-178°C, and its boiling point is approximately 350°C1. MFA has a moderate solubility in water and is soluble in common organic solvents such as ethanol, methanol, and chloroform1.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Benzimidazoles : A method has been developed for the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles, which involves intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides. This study demonstrated the effect of the nature of the amine on the cyclization process (Stroganova et al., 2013).

Biological Activity Studies

- Cytotoxicity and Antimicrobial Activity : Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, synthesized from furfuryl alcohol, were studied for their cytotoxicity against various cancer cell lines and antimicrobial activity against Gram-positive and Gram-negative bacteria. Among these, an amine derivative showed potent biological activity (Weerachai Phutdhawong et al., 2019).

Synthesis of Other Compounds

- Preparation of Indol-3-yl Propan-2-amines : A five-step synthesis process was developed for (R)-1-(1H-indol-3-yl) propan-2-amines. This process involves a modified Nef reaction and a final desulfonation treatment, yielding products with high yield and excellent enantiopurity (Zhiguang Peng et al., 2013).

Applications in Chemistry and Medicine

- Furan-based Compounds Synthesis : The study explores the synthesis of various furan-based compounds, including primary, secondary, and tertiary amines, as well as selected heterocycles using cobalt nanoparticles. This process emphasizes the conversion of renewable feedstocks into essential chemicals and fuels (V. Chandrashekhar et al., 2021).

Novel Chemical Reactions and Derivatives

- Formation of Benzofuran Derivatives : A method involving the rearrangement of 2-hydroxyaryl(5-methylfur-2-yl)alkanes into 3-R-benzo[b]furan derivatives has been explored. This process uses ethanolic HCl solution and highlights the reaction of furan ring opening and benzofuran ring closure (A. Gutnov et al., 1999).

Safety And Hazards

The safety and hazards of MFA are not explicitly mentioned in the search results. However, as a research compound, it should be handled with care, following standard laboratory safety protocols.

Direcciones Futuras

The future directions of MFA are not explicitly mentioned in the search results. As a research compound, its use would depend on the needs of the scientific community and the results of ongoing research.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or safety data sheets.

Propiedades

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c1-7(2)10-6-9-5-4-8(3)11-9;/h4-5,7,10H,6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHWPGHSOGFGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Methylfuran-2-yl)methyl](propan-2-yl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

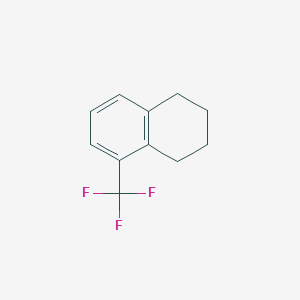

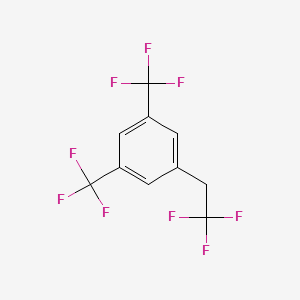

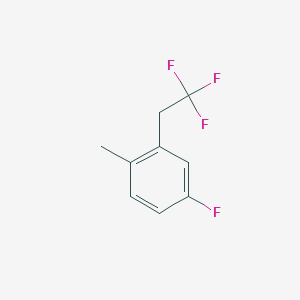

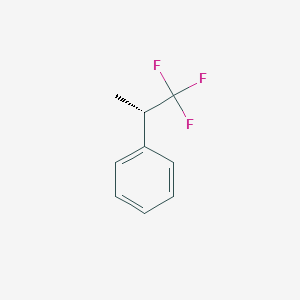

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.